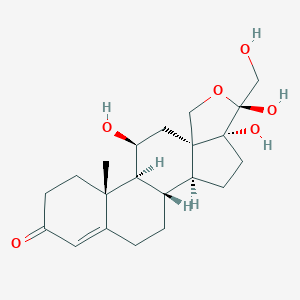

18-Hydroxycortisol (Hemiacetal)

Descripción general

Descripción

18-Hydroxycortisol (Hemiacetal) is a complex organic compound belonging to the class of steroids. Steroids are characterized by a core structure of four fused rings. This compound is notable for its multiple hydroxyl groups, which contribute to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 18-Hydroxycortisol (Hemiacetal) typically involves multi-step organic reactions. One common approach is the hydroxylation of Pregn-4-ene-3,20-dione at specific positions using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are used to introduce hydroxyl groups at desired positions. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound.

Análisis De Reacciones Químicas

Types of Reactions

18-Hydroxycortisol (Hemiacetal) undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

18-Hydroxycortisol (Hemiacetal) has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex steroids and organic compounds.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mecanismo De Acción

The mechanism of action of 18-Hydroxycortisol (Hemiacetal) involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The hydroxyl groups play a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Pregn-4-ene-3,20-dione, 11-hydroxy-, (11alpha)-: Known for its role in steroid hormone biosynthesis.

Pregn-4-ene-3,20-dione, 17-hydroxy-: Commonly referred to as 17-hydroxyprogesterone, involved in the synthesis of corticosteroids.

Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11beta,17alpha)-: Exhibits anti-inflammatory properties and is used in the treatment of various conditions.

Uniqueness

18-Hydroxycortisol (Hemiacetal) is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity. These hydroxyl groups also contribute to its distinct biological activities, making it a valuable compound for research and therapeutic applications.

Actividad Biológica

18-Hydroxycortisol (Hemiacetal) is a steroid compound synthesized primarily in the adrenal glands. It is closely related to cortisol and aldosterone, playing a significant role in the regulation of various physiological processes. Understanding its biological activity is crucial for elucidating its potential implications in health and disease, particularly in disorders related to adrenal function.

Biosynthesis and Regulation

18-Hydroxycortisol is produced through the enzymatic action of aldosterone synthase (CYP11B2) and 17α-hydroxylase (CYP17A1), with cortisol serving as the main substrate. The regulation of its synthesis is primarily influenced by adrenocorticotropic hormone (ACTH) levels, which modulate the activity of these enzymes in the adrenal cortex .

Table 1: Key Enzymes Involved in Biosynthesis

| Enzyme | Function | Location |

|---|---|---|

| CYP11B2 | Converts corticosterone to aldosterone | Zona glomerulosa |

| CYP17A1 | Hydroxylates steroids | Zona fasciculata |

Biological Activity

The biological activity of 18-hydroxycortisol is notably low compared to other glucocorticoids and mineralocorticoids. Research indicates that it exhibits negligible activity as both a glucocorticoid and a mineralocorticoid. In various studies, it has been shown that:

- Glucocorticoid Activity : 18-Hydroxycortisol has been reported to have less than 1% of the glucocorticoid activity of cortisol or dexamethasone .

- Mineralocorticoid Activity : Its activity as a mineralocorticoid is similarly low, with studies suggesting that it does not significantly bind to mineralocorticoid receptors .

Comparative Biological Activity

| Compound | Glucocorticoid Activity (%) | Mineralocorticoid Activity (%) |

|---|---|---|

| Cortisol | 100 | 100 |

| Dexamethasone | 100 | 0 |

| 18-Oxocortisol | 3-4 | 0.6-1.3 |

| 18-Hydroxycortisol | <1 | Negligible |

Case Studies and Clinical Relevance

Several clinical studies have investigated the presence and implications of 18-hydroxycortisol in patients with adrenal disorders:

- Primary Aldosteronism : Elevated levels of both 18-hydroxycortisol and its derivative, 18-oxocortisol, were found in patients with primary aldosteronism, particularly those with adrenal adenomas . This suggests a potential role in the pathophysiology of hyperaldosteronism.

- Dexamethasone Suppression Test : In healthy volunteers treated with dexamethasone, urinary excretion of 18-hydroxycortisol decreased significantly, indicating its dependence on endogenous cortisol levels . This finding underscores its limited biological activity under normal physiological conditions.

- Hypertensive Patients : Studies have shown that hypertensive patients exhibit higher urinary excretion rates of both hybrid steroids compared to normotensive individuals, suggesting a potential biomarker role for these compounds in hypertension related to adrenal dysfunction .

Propiedades

IUPAC Name |

(1S,2S,5R,6R,9S,11S,12S,13R)-5,6,11-trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-18-6-4-13(23)8-12(18)2-3-14-15-5-7-20(25)19(15,9-16(24)17(14)18)11-27-21(20,26)10-22/h8,14-17,22,24-26H,2-7,9-11H2,1H3/t14-,15-,16-,17+,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHBCIMMSKGBFX-PWAYDTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC45C3CCC4(C(OC5)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@@]45[C@H]3CC[C@@]4([C@](OC5)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144302-17-0 | |

| Record name | 18-Hydroxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144302170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-HYDROXYCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8YUY43659 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.